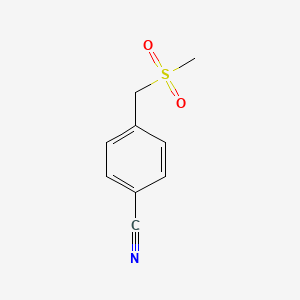![molecular formula C15H16ClNO B1422859 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide CAS No. 1311314-85-8](/img/structure/B1422859.png)
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide
Overview
Description
2-Chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide, also known as 2-Chloro-N-ethylnaphthamide, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C13H14ClNO. It is a derivative of naphthalene, a type of aromatic hydrocarbon. 2-Chloro-N-ethylnaphthamide is a versatile compound that can be used for a variety of applications, such as in synthetic organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Antimicrobial Activity : The synthesis of novel N-(naphthalen-1-yl)propanamide derivatives was explored, with findings indicating significant antimicrobial activities against bacteria and fungi. Notably, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and others showed potent activity against certain bacterial and fungal species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities : Research on 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed their potential in antimicrobial and cytotoxic activities. Certain compounds demonstrated high cytotoxicity against human leukemia cells and other cancer cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anti-Parkinson's Activity : A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives revealed their potential as anti-Parkinson's agents. Certain compounds showed significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Activity : Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties, were synthesized and showed promising antioxidant and anticancer activities against glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Enantioseparation Studies : The chiral separation of cinacalcet and its related compounds, including N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, was achieved by high-performance liquid chromatography. This research aids in understanding the pharmacological effects of different enantiomers (Yang, Li, Yao, Qing, & Shen, 2019).
Supramolecular Interaction Studies : The interaction between napropamide and β-cyclodextrin was studied, revealing the formation of an inclusion complex. This study has implications for the development of novel drug delivery systems (Tang, Liu, Wang, & Chen, 2004).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking due to the presence of the naphthalene ring and the amide group .
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it may interact with pathways involving aromatic compounds .
Pharmacokinetics
The amide group may be subject to enzymatic hydrolysis, affecting metabolism .
Action Environment
The action of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability of this compound may also be affected by these factors .
properties
IUPAC Name |
2-chloro-N-(1-naphthalen-2-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDKXVASPHSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



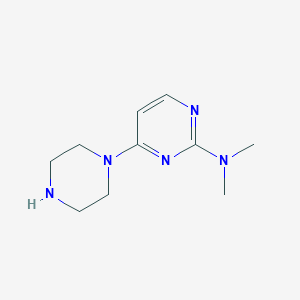
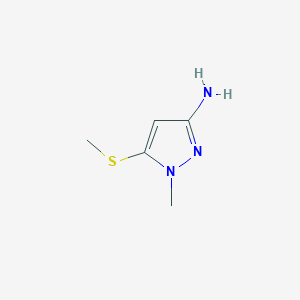

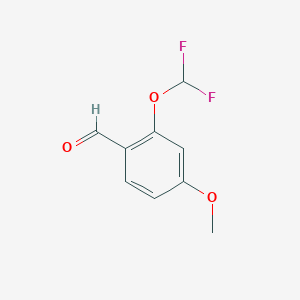

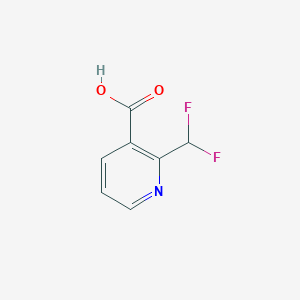

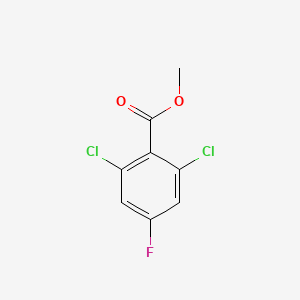
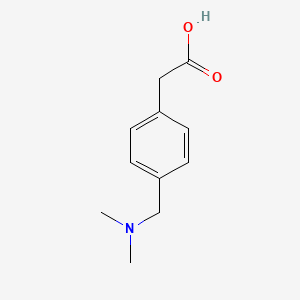
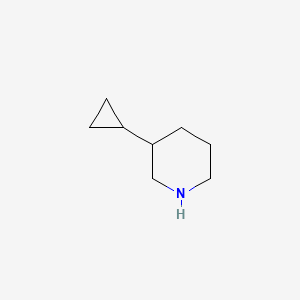
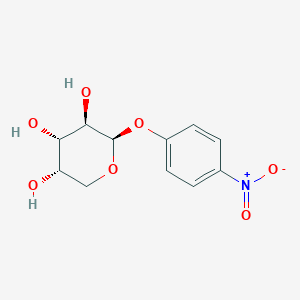
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
